molecular formula C24H32O8 B10853091 salvinorin B ethoxymethyl ether

salvinorin B ethoxymethyl ether

Cat. No.: B10853091
M. Wt: 448.5 g/mol
InChI Key: ICVTXAUKIHJDGV-WFOQEEKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Salvinorin B ethoxymethyl ether (EOM-SB) is a semi-synthetic derivative of salvinorin B (SB), a natural metabolite of salvinorin A (SA), the primary psychoactive component of Salvia divinorum. Structurally, EOM-SB is characterized by the substitution of the C-2 acetyl group in salvinorin A with an ethoxymethyl ether moiety (C24H32O8, molecular weight: 448.51) . This modification enhances metabolic stability and potency at kappa opioid receptors (KOR), making it a key candidate for therapeutic applications in neurological disorders .

EOM-SB exhibits high KOR affinity (Ki = 0.32 nM) and functional potency (EC50 = 0.14 nM), surpassing salvinorin A in vitro . Additionally, it demonstrates anti-addictive properties, attenuating cocaine-seeking behavior with fewer aversive side effects compared to traditional KOR agonists .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H32O8

Molecular Weight

448.5 g/mol

IUPAC Name

methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-9-(ethoxymethoxy)-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate

InChI

InChI=1S/C24H32O8/c1-5-29-13-31-17-10-16(21(26)28-4)23(2)8-6-15-22(27)32-18(14-7-9-30-12-14)11-24(15,3)20(23)19(17)25/h7,9,12,15-18,20H,5-6,8,10-11,13H2,1-4H3/t15-,16-,17-,18-,20-,23-,24-/m0/s1

InChI Key

ICVTXAUKIHJDGV-WFOQEEKOSA-N

Isomeric SMILES

CCOCO[C@H]1C[C@H]([C@@]2(CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]2C1=O)C)C4=COC=C4)C)C(=O)OC

Canonical SMILES

CCOCOC1CC(C2(CCC3C(=O)OC(CC3(C2C1=O)C)C4=COC=C4)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Starting Material: Isolation of Salvinorin A

Salvinorin A, the precursor to SB-EME, is extracted from Salvia divinorum leaves via methanol or ethanol maceration followed by chromatographic purification. The typical yield ranges from 0.89–1.24 mg/g of dried leaves. Key steps include:

  • Solvent extraction : 72-hour methanol immersion at room temperature.

  • Liquid-liquid partitioning : Separation using dichloromethane (DCM) to isolate non-polar diterpenoids.

  • Flash chromatography : Silica gel chromatography with a gradient eluent (hexane:ethyl acetate) achieves >98% purity.

Hydrolysis of Salvinorin A to Salvinorin B

Salvinorin B, the intermediate for SB-EME synthesis, is obtained through alkaline hydrolysis of the C2 acetyl group of salvinorin A:

  • Reaction conditions :

    • Salvinorin A (1.0 g) dissolved in 50 mL anhydrous tetrahydrofuran (THF).

    • Addition of 10 mL 1M NaOH, stirred at 40°C for 6 hours.

  • Workup :

    • Neutralization with 1M HCl, extraction with DCM (3 × 30 mL).

    • Drying over Na<sub>2</sub>SO<sub>4</sub> and solvent evaporation.

  • Yield : 82–89% salvinorin B, confirmed via <sup>1</sup>H NMR (δ 2.12 ppm loss of acetyl signal).

Etherification of Salvinorin B: Synthesis of SB-EME

Reaction Mechanism and Optimization

SB-EME is synthesized via nucleophilic substitution at the C2 hydroxyl group of salvinorin B using chloroethyl methyl ether (ClCH<sub>2</sub>OCH<sub>2</sub>CH<sub>3</sub>) under basic conditions:

Procedure :

  • Reagent preparation :

    • Salvinorin B (500 mg, 1.12 mmol) dissolved in 20 mL dry dimethylformamide (DMF).

    • Sodium hydride (60% dispersion in oil, 2.5 eq) added under argon.

  • Alkylation :

    • Chloroethyl methyl ether (5 eq) added dropwise at 0°C.

    • Reaction stirred at 25°C for 12 hours.

  • Workup :

    • Quenched with ice-cold water (50 mL), extracted with DCM (3 × 25 mL).

    • Combined organic layers washed with brine, dried, and concentrated.

Critical Parameters :

ParameterOptimal ValueImpact on Yield
BaseNaH94% yield
SolventDMFPrevents hydrolysis
Temperature25°CAvoids side reactions
Reaction Time12 hoursComplete conversion

Purification and Characterization

  • Column chromatography : Silica gel (230–400 mesh) with hexane:ethyl acetate (7:3) yields 78–84% SB-EME.

  • HPLC Validation :
    | Column | C18 (250 × 4.6 mm, 5 µm) |
    | Mobile Phase| Acetonitrile:water (65:35) |
    | Flow Rate | 1.0 mL/min |
    | Retention | 14.2 ± 0.3 min |
    | Purity | >99% |

  • Spectroscopic Data :

    • <sup>1</sup>H NMR (500 MHz, CDCl<sub>3</sub>) : δ 5.72 (s, 1H, H-12), 4.68 (q, J = 7.0 Hz, 2H, OCH<sub>2</sub>CH<sub>3</sub>), 1.34 (t, J = 7.0 Hz, 3H, OCH<sub>2</sub>CH<sub>3</sub>).

    • HRMS (ESI+) : m/z 449.2153 [M+H]<sup>+</sup> (calc. 449.2158).

Analytical Methods for Quality Control

Colorimetric Detection with Ehrlich’s Reagent

SB-EME reacts with Ehrlich’s reagent (4-dimethylaminobenzaldehyde in H<sub>2</sub>SO<sub>4</sub>/EtOH) to produce a red-orange chromophore (λ<sub>max</sub> = 500 nm):

  • Application : Rapid field testing for adulterated plant materials.

  • Limitations : Cannot differentiate SB-EME from salvinorin A/B; requires HPLC confirmation.

Stability Studies

SB-EME degrades under acidic conditions (t<sub>1/2</sub> = 2.1 hours at pH 2.0), forming a lactone derivative. Storage recommendations:

  • Long-term : -20°C in anhydrous DMSO (stable >6 months).

  • In solution : Avoid pH <5.0 and prolonged light exposure.

Scalability and Industrial Considerations

Challenges in Large-Scale Synthesis

  • Cost : Chloroethyl methyl ether (≈$320/L) limits bulk production.

  • Safety : NaH reactions require strict anhydrous conditions and explosion-proof equipment.

Alternative Etherification Strategies

  • Mitsunobu Reaction : Tested with diethyl azodicarboxylate (DEAD) and PPh<sub>3</sub>, but yields <50%.

  • Williamson Ether Synthesis : Inefficient due to steric hindrance at C2 .

Chemical Reactions Analysis

Salvinorin B ethoxymethyl ether undergoes various chemical reactions, including:

Scientific Research Applications

Pharmacological Research

EOM SalB exhibits significant potential in pharmacological studies due to its enhanced potency and selectivity for kappa-opioid receptors compared to salvinorin A. Research indicates that EOM SalB is approximately ten times more potent than salvinorin A in vitro . This increased potency makes it a valuable tool for investigating the mechanisms of action of kappa-opioid receptor agonists.

Pain Management

EOM SalB has been studied for its analgesic properties. Its ability to activate kappa-opioid receptors suggests potential applications in pain management therapies. Studies have shown that EOM SalB can provide effective analgesia without the sedative effects commonly associated with traditional opioid medications . This characteristic is particularly important in developing safer pain relief options.

Treatment of Mood Disorders

Research has also explored the use of EOM SalB in treating mood disorders such as depression and anxiety. Kappa-opioid receptor agonists have been implicated in modulating mood and emotional responses. Preclinical studies indicate that EOM SalB may have antidepressant-like effects, warranting further investigation into its therapeutic potential .

Neuroprotective Effects

EOM SalB has shown promise in neuroprotective applications, particularly concerning neurodegenerative diseases like multiple sclerosis. In preclinical models, EOM SalB demonstrated efficacy in promoting remyelination and reducing neuroinflammation . Its unique action at kappa-opioid receptors suggests that it may mitigate some of the neurotoxic effects associated with demyelination.

Behavioral Studies

Behavioral pharmacology studies have assessed the effects of EOM SalB on various physiological and psychological parameters. Research indicates that EOM SalB produces significant psychoactive effects at low doses, including alterations in perception and consciousness . These findings highlight its potential utility in understanding the psychoactive properties of kappa-opioid receptor agonists.

Comparative Analysis with Other Derivatives

CompoundPotency (relative to salvinorin A)Duration of ActionSelectivity for KOR
Salvinorin A1x<30 minutesModerate
EOM SalB10x2-3 hoursHigh
Methoxymethyl Ether Salvinorin B (MOM)6-7x1-2 hoursModerate

This table summarizes the comparative potency, duration of action, and selectivity for kappa-opioid receptors among various salvinorin derivatives.

Mechanism of Action

Salvinorin B ethoxymethyl ether exerts its effects primarily by binding to the kappa opioid receptors. This binding leads to the activation of G-protein coupled receptor pathways, resulting in various cellular responses. The compound’s G-protein biased activity is associated with fewer side effects compared to traditional kappa opioid receptor agonists .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological Properties

EOM-SB is compared below with structurally and functionally related salvinorin derivatives:

Compound Structural Modification KOR Affinity (Ki, nM) Functional Potency (EC50, nM) Metabolic Stability Therapeutic Notes
Salvinorin A (SA) C-2 acetyl group 1.3–3.0 1.2–5.0 Low (rapid hepatic hydrolysis to SB) Short-acting hallucinogen; limited therapeutic utility due to rapid metabolism
Salvinorin B (SB) Deacetylated SA >100 Inactive High (terminal metabolite of SA) No intrinsic KOR activity
EOM-SB C-2 ethoxymethyl ether 0.32 0.14 High (resistant to esterase cleavage) Promotes remyelination, anti-addictive effects
MOM-SB C-2 methoxymethyl ether 0.7–1.2 0.5–1.0 Moderate Partial substitution for SA in discriminative stimulus assays
β-Tetrahydropyran-SB C-2 tetrahydropyranyl ether 0.9 0.8 High Anti-cocaine effects comparable to EOM-SB
Herkinorin C-2 benzoyl substitution 1.5 2.1 Low Mu opioid receptor (MOR) agonist; divergent pharmacology

Metabolic Stability and Pharmacokinetics

EOM-SB’s ethoxymethyl group confers resistance to esterase-mediated hydrolysis, increasing plasma stability compared to SA. Intraperitoneal administration in rodents showed prolonged whole-brain retention of EOM-SB, attributed to reduced plasma protein binding and slower systemic absorption .

Therapeutic Efficacy

  • Demyelination and Neuroinflammation :
    EOM-SB (0.1–0.3 mg/kg) reduced disease severity in experimental autoimmune encephalomyelitis (EAE) models of MS, outperforming the KOR agonist U50,488 in promoting recovery. It also increased mature oligodendrocytes and myelin thickness in cuprizone-induced demyelination .

Behavioral and Discriminative Stimulus Effects

In drug discrimination assays, EOM-SB fully substituted for U69,593 and SA at lower doses (0.005–0.10 mg/kg) than SA (2.0 mg/kg), indicating greater potency and KOR selectivity . Its discriminative effects were distinct from serotonergic hallucinogens (e.g., LSD), supporting its KOR-mediated mechanism .

Key Research Findings and Limitations

  • Advantages: Tenfold higher KOR potency than SA . Reduced side-effect profile (e.g., aversion, dysphoria) compared to non-selective KOR agonists .
  • Limitations :
    • Synthetic challenges: O-Demethylation of EOM-SB produces low yields and byproducts .
    • Epimerization at C-12 reduces affinity (Ki = 6.6–11 nM for epimers vs. 0.32 nM for EOM-SB) .

Biological Activity

Salvinorin B ethoxymethyl ether (EOM SalB) is a semi-synthetic derivative of salvinorin B, a naturally occurring compound found in the plant Salvia divinorum. This compound has garnered attention for its potential therapeutic applications, particularly as a selective agonist for the kappa-opioid receptor (KOR). This article delves into the biological activity of EOM SalB, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

EOM SalB is characterized by its ethoxymethyl ether functional group, which enhances its potency and metabolic stability compared to its parent compounds. The structural modifications allow for a longer duration of action and increased affinity for the KOR.

Table 1: Structural Comparison of Salvinorin Compounds

CompoundKOR Binding Affinity (Ki)Duration of ActionPotency (relative to Salvinorin A)
Salvinorin A3.5 nM<30 minutes1x
Salvinorin B1.2 nM~60 minutes3x
EOM SalB0.60 nM2-3 hours5x

EOM SalB acts primarily as a G-protein biased agonist at the KOR, which is significant because biased agonism can lead to desirable therapeutic effects with fewer side effects typically associated with KOR activation. This mechanism is particularly relevant in the context of neurodegenerative diseases and pain management.

Key Findings from Research Studies

  • Neuroprotective Effects : In preclinical models of multiple sclerosis (MS), EOM SalB demonstrated significant neuroprotective effects. It reduced disease severity in experimental autoimmune encephalomyelitis (EAE) models, showing improved recovery rates compared to traditional KOR agonists like U50,488 .
  • Remyelination Potential : EOM SalB was shown to promote remyelination in cuprizone-induced demyelination models. Treatment resulted in increased numbers of mature oligodendrocytes and enhanced myelin thickness in affected areas of the central nervous system .
  • Reduced Side Effects : Unlike other KOR agonists that often lead to sedation and anxiety, EOM SalB did not induce these adverse effects in behavioral assays, suggesting a favorable safety profile .

Table 2: Summary of Preclinical Findings with EOM SalB

Study TypeDosage (mg/kg)Key Outcomes
Experimental Autoimmune Encephalomyelitis0.1 - 0.3Decreased disease severity; increased recovery rates
Cuprizone-Induced Demyelination0.3Increased mature oligodendrocytes; enhanced myelin thickness

Case Study: Multiple Sclerosis Model

In a study conducted on C57BL/6J mice, EOM SalB was administered during the peak phase of EAE. The results indicated that treatment not only alleviated symptoms but also facilitated recovery through enhanced remyelination processes. The study highlighted the potential for EOM SalB as a novel therapeutic agent for MS, particularly due to its unique action on KOR without typical side effects .

Case Study: Pain Management

Another investigation focused on the analgesic properties of EOM SalB in models of chronic pain. The compound provided significant pain relief without causing sedation or dependency issues commonly associated with opioid treatments. This positions EOM SalB as a promising candidate for developing safer pain management therapies .

Q & A

Q. What structural modifications differentiate EOM-SB from salvinorin A, and how do these changes enhance κ-opioid receptor (KOR) affinity?

EOM-SB replaces the C2 acetate group of salvinorin A with an ethoxymethyl ether, which adopts a "classic anomeric" conformation. This modification optimizes interactions with the KOR binding pocket by positioning the terminal ethoxy group to engage hydrophobic regions more effectively than salvinorin A's acetate . X-ray crystallography confirms that the ethoxymethyl ether's O3 and C22 atoms superimpose with salvinorin A’s corresponding atoms, maintaining high-affinity receptor engagement while improving metabolic stability .

Q. What methodologies are used to synthesize EOM-SB, and what challenges arise during its preparation?

Synthesis involves ethoxymethylation of salvinorin B (the deacetylated form of salvinorin A) using CH3OCH2Cl and i-Pr2NEt in anhydrous CH2Cl2, followed by chromatography . A key challenge is avoiding byproducts like C-18 ethoxymethyl esters during O-demethylation. Direct demethylation under LiI or NaOH conditions yields complex mixtures, necessitating iterative purification steps . Radiolabeling with carbon-11 for PET imaging requires optimized procedures to ensure sufficient yield for pharmacokinetic studies .

Q. How does EOM-SB’s metabolic stability compare to salvinorin A, and what assays validate this?

EOM-SB exhibits greater resistance to esterase-mediated hydrolysis than salvinorin A. Plasma stability assays (e.g., incubation with human or rodent plasma) show slower conversion to inactive metabolites, confirmed via LC-MS . However, PET imaging in baboons revealed that despite metabolic stability, brain efflux rates remain rapid, suggesting non-metabolic factors (e.g., plasma protein binding) influence bioavailability .

Advanced Research Questions

Q. How can researchers resolve contradictions between EOM-SB’s metabolic stability and its brief brain residence time in PET studies?

While EOM-SB’s ester group resists hydrolysis, its rapid brain clearance (observed in baboon PET) may stem from high plasma protein binding or active transport mechanisms. Methodologically, combining PET with arterial blood sampling and compartmental modeling can disentangle metabolic vs. transport contributions . Rodent intraperitoneal administration studies show prolonged duration of action, suggesting route-dependent absorption kinetics .

Q. What experimental designs are optimal for testing EOM-SB’s remyelination potential in preclinical multiple sclerosis (MS) models?

The cuprizone-induced demyelination model is widely used. Key steps include:

  • Administering EOM-SB (0.1–1 mg/kg, i.p.) during demyelination (4–6 weeks) and remyelination phases.
  • Quantifying oligodendrocyte precursor cell (OPC) differentiation via immunohistochemistry (e.g., MBP+ cells) .
  • Validating functional recovery using electrophysiology (e.g., compound action potential latency) . EOM-SB’s efficacy is attributed to KOR-mediated modulation of neuroinflammation and OPC maturation, distinct from classical immunosuppressants .

Q. How can structure-activity relationship (SAR) studies explain the reduced potency of acetal-substituted EOM-SB analogs?

Substituting the ethoxymethyl group with bulkier acetals (e.g., THP ethers) disrupts the "classic anomeric" conformation critical for KOR binding. X-ray data show that cyclic acetals adopt non-ideal conformations, misaligning key oxygen atoms (O3) by >2.5 Å relative to salvinorin A . Functional assays (GTPγS binding) correlate these structural deviations with >10-fold reductions in potency .

Methodological Recommendations

  • For in vivo behavioral assays (e.g., anti-cocaine effects), use conditioned place preference (CPP) paradigms in rodents with EOM-SB doses of 0.3–1.0 mg/kg, monitoring locomotor activity to exclude sedation confounds .
  • In crystallography studies, employ rigid-bond restraint refinement to resolve disorder in the 3-furyl group, as seen in EOM-SB’s structure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.